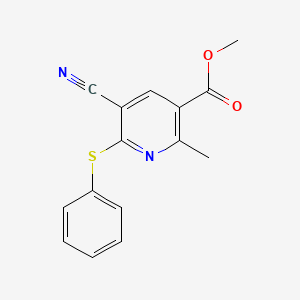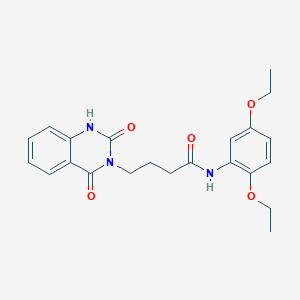
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as dexmedetomidine hydrochloride, is a synthetic compound that acts as a selective α2-adrenergic receptor agonist. This drug has been used for sedation in intensive care units, procedural sedation, and in veterinary medicine. Dexmedetomidine hydrochloride has gained popularity due to its unique pharmacological properties, including sedation, analgesia, anxiolysis, and sympatholysis.
作用机制
Dexmedetomidine hydrochloride acts as a selective α2-adrenergic receptor agonist, which results in a decrease in sympathetic activity and an increase in parasympathetic activity. This leads to sedation, analgesia, anxiolysis, and sympatholysis. Dexmedetomidine hydrochloride also has a dose-dependent effect on the central nervous system, with higher doses resulting in deeper sedation and analgesia.
Biochemical and Physiological Effects
Dexmedetomidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, which results in a decrease in sympathetic activity. Dexmedetomidine hydrochloride also increases the release of acetylcholine, which results in an increase in parasympathetic activity. This leads to a decrease in heart rate, blood pressure, and respiratory rate.
实验室实验的优点和局限性
Dexmedetomidine hydrochloride has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of sedation and analgesia levels. Dexmedetomidine hydrochloride also has a favorable pharmacokinetic profile, with minimal side effects. However, 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride has some limitations, including the potential for respiratory depression and bradycardia at higher doses.
未来方向
There are several future directions for research on 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride. One area of interest is the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in combination with other drugs for sedation and analgesia. Another area of interest is the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in the treatment of pain and anxiety disorders. Additionally, there is ongoing research on the use of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride in veterinary medicine.
Conclusion
Dexmedetomidine hydrochloride is a synthetic compound that acts as a selective α2-adrenergic receptor agonist. It has been extensively studied for its use in sedation and analgesia in various clinical settings. Dexmedetomidine hydrochloride has a favorable pharmacokinetic profile, with a rapid onset of action and a short duration of effect. Future research on 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride will focus on its use in combination with other drugs, its use in the treatment of pain and anxiety disorders, and its use in veterinary medicine.
合成方法
Dexmedetomidine hydrochloride can be synthesized using a variety of methods, including the asymmetric synthesis of the key intermediate 2,6-dimethylpiperidine-1-carboxylic acid. The synthesis of 1-(2-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochlorideine hydrochloride involves the reaction of the intermediate with 2-chlorophenol and 2-bromo-2-methylpropionyl chloride, followed by purification using a column chromatography technique. The final product is obtained in the form of a white crystalline powder.
科学研究应用
Dexmedetomidine hydrochloride has been extensively studied for its use in sedation and analgesia. It has been shown to have a favorable pharmacokinetic profile, with a rapid onset of action and a short duration of effect. Dexmedetomidine hydrochloride has been used in various clinical settings, including intensive care units, procedural sedation, and in pediatric and geriatric populations.
属性
IUPAC Name |
1-(2-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-12-6-5-7-13(2)18(12)10-14(19)11-20-16-9-4-3-8-15(16)17;/h3-4,8-9,12-14,19H,5-7,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMYZGHSTOJCNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2Cl)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
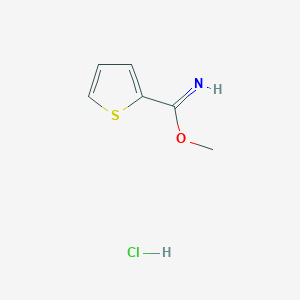
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
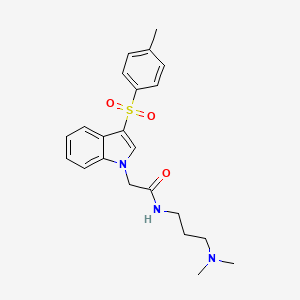
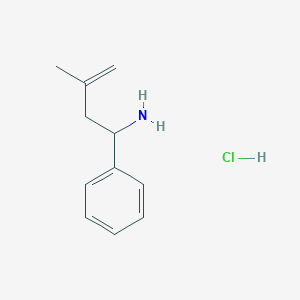
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)
